Gadolinium tribromate

Solid-state synthesis Oxybromide precursor Thermal analysis

Gadolinium tribromate [Gd(BrO₃)₃, CAS 28958-27-2] is an inorganic rare‑earth bromate salt that crystallizes from aqueous solution as the enneahydrate, Gd(BrO₃)₃·9H₂O. The compound belongs to the lanthanide bromate series and exhibits paramagnetic behaviour arising from the Gd³⁺ ion (⁸S₇/₂ ground state).

Molecular Formula Br3GdO9
Molecular Weight 541.0 g/mol
CAS No. 28958-27-2
Cat. No. B12649039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium tribromate
CAS28958-27-2
Molecular FormulaBr3GdO9
Molecular Weight541.0 g/mol
Structural Identifiers
SMILES[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Gd+3]
InChIInChI=1S/3BrHO3.Gd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3
InChIKeySLYHXDGFVZPQQE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Tribromate (CAS 28958-27-2): Essential Physicochemical Profile for Research Procurement


Gadolinium tribromate [Gd(BrO₃)₃, CAS 28958-27-2] is an inorganic rare‑earth bromate salt that crystallizes from aqueous solution as the enneahydrate, Gd(BrO₃)₃·9H₂O [1]. The compound belongs to the lanthanide bromate series and exhibits paramagnetic behaviour arising from the Gd³⁺ ion (⁸S₇/₂ ground state). Its anhydrous form (molecular weight 540.96 g mol⁻¹) can be obtained by thermal dehydration of the nonahydrate, a property that directly underpins its utility as a precursor to gadolinium oxybromide (GdOBr) [2].

Why Gadolinium Tribromate Cannot Be Replaced by Other Rare‑Earth Bromates in Critical Workflows


Within the isostructural series of lanthanide bromate nonahydrates, the progressive decrease in ionic radius (lanthanide contraction) produces marked differences in solubility, thermal stability, and decomposition pathway [1]. Replacing gadolinium tribromate with a neighbouring lanthanide bromate such as neodymium or samarium bromate therefore alters not only the temperature window for dehydration and subsequent conversion to the target oxybromide phase, but also the purity profile achievable through fractional crystallisation. The quantitative disparities detailed below make generic substitution a source of process variability that cannot be tolerated in applications where a defined oxide‑halide composition or a specific thermal budget is required [2].

Quantitative Differentiation of Gadolinium Tribromate: Head‑to‑Head Data vs. Neodymium, Samarium, and Lanthanum Bromates


Decomposition Temperature: Gadolinium Bromate Nonahydrate Decomposes 65 °C Lower than Neodymium Bromate Nonahydrate

The nonahydrate of gadolinium tribromate undergoes thermal decomposition at a markedly lower temperature (85 °C) than the corresponding neodymium compound (150 °C). This 65 °C gap permits processing of Gd(BrO₃)₃·9H₂O to the anhydrous intermediate and ultimately to GdOBr under significantly milder conditions, reducing energy input and the risk of sintering or side‑phase formation. The decomposition temperature of Gd(BrO₃)₃·9H₂O is therefore a quantifiable process advantage when a low‑temperature route to the oxybromide is required [1] [2].

Solid-state synthesis Oxybromide precursor Thermal analysis

Aqueous Solubility: Gadolinium Bromate Occupies a Unique Position in the Rare‑Earth Bromate Solubility Series

Among the rare‑earth bromate nonahydrates, solubility at 20 °C varies more than twofold. Gadolinium bromate (95.7 g/100 g H₂O) is less soluble than lanthanum bromate (149 g/100 g) and more soluble than samarium bromate (62.5 g/100 g). Historical fractional‑crystallisation studies place gadolinium bromate as the least‑soluble member of the series, a property that has been exploited to isolate gadolinium from mixed rare‑earth fractions. This solubility rank cannot be reproduced by substituting a lighter or heavier lanthanide bromate [1] [2].

Fractional crystallization Rare‑earth separation Solubility engineering

Thermal Conversion Pathway: Gadolinium Tribromate Nonahydrate Furnishes GdOBr at Lower Temperature than Neodymium Bromate Yields Its Analogous Oxybromide

Upon heating, Gd(BrO₃)₃·9H₂O dehydrates to the anhydrous tribromate and subsequently converts to GdOBr. The overall transformation is complete near the 85 °C decomposition point, whereas Nd(BrO₃)₃·9H₂O requires heating to 150 °C to initiate a comparable oxybromide‑forming decomposition. Because GdOBr is a well‑established host lattice for bismuth‑ and terbium‑activated X‑ray phosphors, the availability of a low‑temperature route via the tribromate precursor offers a quantifiable reduction in thermal budget relative to the neodymium‑bromate‑based pathway [1] [2] [3].

GdOBr synthesis X‑ray phosphor precursor Low‑temperature processing

Magnetic Susceptibility: Gadolinium Bromate Enneahydrate Displays a Characteristic Schottky Anomaly in Heat Capacity at Sub‑Kelvin Temperatures

Magnetic susceptibility measurements on Gd(BrO₃)₃·9H₂O between 77 K and 300 K, combined with crystal‑field analysis, yield electronic heat‑capacity values that exhibit a Schottky anomaly at ~0.3 K with a peak magnitude of ~7.01 J (g‑atom K)⁻¹. This low‑temperature feature is a consequence of the zero‑field splitting of the Gd³⁺ ⁸S₇/₂ ground state in the bromate lattice and provides a quantitative magnetic “fingerprint” that distinguishes the compound from other Gd³⁺ hosts where the crystal‑field environment differs [1].

Magnetocaloric materials Crystal‑field analysis Low‑temperature physics

EPR Spin‑Hamiltonian Parameters: Gd³⁺ in the Bromate Lattice Shows Distinct Signatures vs. Other Lanthanide Bromate Hosts

Electron paramagnetic resonance (EPR) studies at 110 K and 300 K on Gd³⁺‑doped Y(BrO₃)₃·9H₂O single crystals have yielded spin‑Hamiltonian parameters that are significantly different from those reported for Gd³⁺ in other rare‑earth bromate hosts (R = Pr, Nd, Sm, Eu, Dy). Although the measurement is on a doped system, the result demonstrates that the local crystal‑field environment around Gd³⁺ in the bromate lattice is distinctly sensitive to the host cation, implying that pure Gd(BrO₃)₃·9H₂O possesses a unique set of magnetic and spectroscopic parameters relative to its isostructural neighbors [1].

Electron paramagnetic resonance Spin‑Hamiltonian Crystal‑field symmetry

High‑Value Application Scenarios for Gadolinium Tribromate Based on Verified Differentiators


Low‑Temperature Solid‑State Synthesis of Gadolinium Oxybromide (GdOBr) Phosphor Hosts

The 85 °C decomposition threshold of Gd(BrO₃)₃·9H₂O [1] enables the preparation of GdOBr at temperatures that are compatible with thermally labile substrates (e.g., polymeric scintillator films or flexible X‑ray detector panels). This is a direct consequence of the 65 °C lower decomposition temperature compared with Nd(BrO₃)₃·9H₂O, and it reduces the risk of unwanted grain growth or phase contamination during processing. GdOBr is a known host for high‑efficiency bismuth‑ and terbium‑activated X‑ray phosphors [2].

Fractional Crystallisation of Gadolinium from Mixed Rare‑Earth Bromate Solutions

The solubility of Gd(BrO₃)₃·9H₂O (95.7 g/100 g H₂O at 20 °C) is substantially lower than that of La(BrO₃)₃·9H₂O (149 g/100 g) and moderately lower than Nd(BrO₃)₃·9H₂O (~115 g/100 g) [1]. This solubility gap, historically exploited for gadolinium isolation, can be utilised in modern laboratory‑scale rare‑earth purification protocols where high‑purity gadolinium fractions are required without resorting to solvent extraction or ion‑exchange chromatography.

Magnetocaloric and Ultra‑Low‑Temperature Calorimetry Research

The Schottky anomaly in the electronic heat capacity of Gd(BrO₃)₃·9H₂O, peaking at ~7.01 J (g‑atom K)⁻¹ near 0.3 K [1], provides a well‑defined low‑temperature magnetic signature. This positions the compound as a candidate reference material for adiabatic demagnetisation refrigeration studies and for the calibration of calorimeters operating in the sub‑Kelvin regime.

EPR Reference Material and Crystal‑Field Probe Studies

The unique spin‑Hamiltonian parameters of Gd³⁺ in the bromate lattice, as quantified by Misra and Li (2015) [1], allow gadolinium tribromate single crystals to serve as a characterised host matrix for electron paramagnetic resonance investigations of lanthanide ion crystal‑field interactions, where the distinct parameter set aids in identifying site symmetry variations not observable with other rare‑earth bromate hosts.

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